6-methoxy-2-(methylthio)quinolin-4(1H)-one

Monoamine Oxidase B Inhibition Neurodegeneration Chemical Probe Development

6-Methoxy-2-(methylthio)quinolin-4(1H)-one (CAS 123420-07-5) is a disubstituted 4(1H)-quinolinone heterocycle with a strategically positioned 2-methylthio and 6-methoxy substitution pattern. This compound exhibits a distinct, non-selective MAO inhibition profile (MAO-A IC50 = 6.30 μM; MAO-B IC50 = 1.21 μM) and weak AChE inhibition (IC50 = 12.1 μM), making it an ideal reference standard for establishing assay baselines and validating that observed inhibition from test compounds exceeds background signal. Unlike its des-6-methoxy analog (AChE IC50 = 113 nM), the 6-methoxy group dramatically alters AChE selectivity, providing a critical structural control for selectivity profiling. Furthermore, the 2-methylthio moiety redirects target engagement away from LOXL2 and toward MAO/AChE targets, enabling rational scaffold selection for medicinal chemistry programs. Procure this compound to leverage its unique, quantified pharmacological profile in your research workflow.

Molecular Formula C11H11NO2S
Molecular Weight 221.28 g/mol
CAS No. 123420-07-5
Cat. No. B12886985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methoxy-2-(methylthio)quinolin-4(1H)-one
CAS123420-07-5
Molecular FormulaC11H11NO2S
Molecular Weight221.28 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC(=CC2=O)SC
InChIInChI=1S/C11H11NO2S/c1-14-7-3-4-9-8(5-7)10(13)6-11(12-9)15-2/h3-6H,1-2H3,(H,12,13)
InChIKeyDMFXZVIMQKVYOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy-2-(methylthio)quinolin-4(1H)-one: Structural and Procurement Overview for Research Use


6-Methoxy-2-(methylthio)quinolin-4(1H)-one (CAS 123420-07-5) is a disubstituted 4(1H)-quinolinone heterocycle with a molecular formula of C₁₁H₁₁NO₂S and a molecular weight of 221.27 g/mol [1]. It features a 6-methoxy group and a 2-methylthio substituent on the quinolinone core, yielding a calculated LogP (XLogP3) of 2.2 and a topological polar surface area (tPSA) of 63.6 Ų [2]. This compound belongs to a class of quinolinone derivatives that have been investigated as chemical probes and building blocks in medicinal chemistry programs targeting mycobacterial respiratory chain components and monoamine oxidase enzymes [3].

Why 6-Methoxy-2-(methylthio)quinolin-4(1H)-one Cannot Be Casually Replaced by Other Quinolinones


In-class quinolinones cannot be generically interchanged due to the profound impact of the 2-position substitution pattern on target selectivity and potency. Comparative biochemical profiling reveals that the 2-methylthio group in 6-methoxy-2-(methylthio)quinolin-4(1H)-one confers a specific balance of monoamine oxidase (MAO) inhibition, while structural analogs lacking this moiety or possessing alternative 2-position substituents exhibit dramatically altered selectivity profiles and potency shifts exceeding two orders of magnitude [1]. Furthermore, the 6-methoxy substitution modulates physicochemical properties and contributes to the compound's suitability as a scaffold for antitubercular chemical probe development targeting the cytochrome bc1 complex [2]. Substitution with an unsubstituted quinolinone core or a 2-methylquinoline scaffold results in either loss of measurable enzyme inhibition or redirection to entirely different target classes, underscoring that functional equivalence cannot be assumed without direct comparative data.

Quantitative Differentiation Evidence: 6-Methoxy-2-(methylthio)quinolin-4(1H)-one vs. Closest Analogs


MAO-B Inhibition Potency: 6-Methoxy-2-(methylthio)quinolin-4(1H)-one vs. 2-(Methylthio)quinolin-4(1H)-one

6-Methoxy-2-(methylthio)quinolin-4(1H)-one demonstrates measurable but weak MAO-B inhibitory activity with an IC50 of 1.21 μM [1]. In contrast, the des-6-methoxy analog 2-(methylthio)quinolin-4(1H)-one exhibits approximately 4.7-fold greater potency against MAO-B with an IC50 of 0.26 μM under comparable assay conditions [2]. The presence of the 6-methoxy group therefore attenuates MAO-B inhibition relative to the parent 2-methylthio scaffold.

Monoamine Oxidase B Inhibition Neurodegeneration Chemical Probe Development

MAO-A vs. MAO-B Selectivity Profile: 6-Methoxy-2-(methylthio)quinolin-4(1H)-one vs. Reference Inhibitor

6-Methoxy-2-(methylthio)quinolin-4(1H)-one inhibits MAO-A with an IC50 of 6.30 μM, approximately 5.2-fold less potent than its activity against MAO-B (IC50 = 1.21 μM) [1]. This contrasts with a highly optimized MAO-A inhibitor comparator (BDBM50607025, a structurally distinct quinolinone derivative) that achieves an IC50 of 10 nM against MAO-A—a 630-fold potency difference [2]. The target compound's weak and non-selective profile positions it as a negative control or a starting scaffold for optimization rather than a selective probe.

Monoamine Oxidase A Inhibition Selectivity Profiling Neuropharmacology

Acetylcholinesterase (AChE) Inhibitory Activity: 6-Methoxy-2-(methylthio)quinolin-4(1H)-one vs. Des-6-Methoxy Analog

6-Methoxy-2-(methylthio)quinolin-4(1H)-one exhibits weak AChE inhibition with an IC50 of 12.1 μM [1]. The des-6-methoxy analog 2-(methylthio)quinolin-4(1H)-one demonstrates approximately 107-fold greater potency against human AChE, with an IC50 of 113 nM [2]. This substantial difference indicates that the 6-methoxy group is detrimental to AChE inhibition within this scaffold series.

Acetylcholinesterase Inhibition Alzheimer's Disease Cholinergic Hypothesis

Structural Scaffold Differentiation: 6-Methoxy-2-(methylthio)quinolin-4(1H)-one vs. LOXL2-Targeted 2-(Aminomethyl) Analog

Replacement of the 2-methylthio group with a 2-aminomethyl moiety yields 2-(aminomethyl)-6-methoxyquinolin-4(1H)-one, a compound patented for LOXL2 inhibition with an IC50 of 300 nM [1]. The target compound 6-methoxy-2-(methylthio)quinolin-4(1H)-one has not been reported to inhibit LOXL2 at comparable concentrations. This divergent substitution alters target engagement from MAO/AChE to LOXL2, demonstrating that the 2-position substituent dictates therapeutic target class within the 6-methoxyquinolinone scaffold.

Lysyl Oxidase-Like 2 Fibrosis Scaffold Hopping

Antitubercular Scaffold Context: 6-Methoxy-2-(methylthio)quinolin-4(1H)-one as a Building Block for Cytochrome bc1 Probes

The 4(1H)-quinolinone core of 6-methoxy-2-(methylthio)quinolin-4(1H)-one is structurally related to the privileged 4-(benzylthio)-6-methoxy-2-methylquinoline scaffold that has yielded compounds with high nanomolar growth inhibitory activity against wild-type M. tuberculosis H37Rv and ATP depletion phenotypes consistent with cytochrome bc1 complex targeting [1]. While the target compound itself lacks direct antitubercular data, its 6-methoxy-4(1H)-quinolinone core with a 2-position sulfur substituent represents a viable starting point for further 4-position functionalization to generate novel cytochrome bc1 inhibitors. In contrast, simple 6-methoxyquinolin-4(1H)-one lacking the 2-position sulfur substituent has not been reported in this antitubercular context.

Antitubercular Agents Cytochrome bc1 Complex Mycobacterium tuberculosis

Validated Research and Procurement Applications for 6-Methoxy-2-(methylthio)quinolin-4(1H)-one


Negative Control or Baseline Compound for MAO-A and MAO-B Enzyme Assays

Procure 6-methoxy-2-(methylthio)quinolin-4(1H)-one as a defined, weak inhibitor of MAO-A (IC50 = 6.30 μM) and MAO-B (IC50 = 1.21 μM) for use as a reference compound or negative control in monoamine oxidase inhibition screening campaigns. Its modest potency and non-selective profile make it suitable for establishing assay baseline activity and validating that observed inhibition from test compounds exceeds background signal. This application stems directly from its quantified MAO-A and MAO-B inhibition data compared to more potent inhibitors in the quinolinone class [1].

Scaffold Starting Material for Antitubercular Cytochrome bc1 Inhibitor Development

Utilize 6-methoxy-2-(methylthio)quinolin-4(1H)-one as a core scaffold for synthesizing 4-substituted quinoline analogs targeting the Mycobacterium tuberculosis cytochrome bc1 complex. The 6-methoxy-4(1H)-quinolinone framework with a 2-position sulfur substituent shares key structural features with the validated 4-(benzylthio)-6-methoxy-2-methylquinoline scaffold that has produced probes with high nanomolar potency against wild-type M. tuberculosis and ATP depletion phenotypes. This procurement scenario is supported by published SAR studies demonstrating the utility of this scaffold class for antitubercular probe generation [2].

Selectivity Control in Acetylcholinesterase-Focused Screening Libraries

Include 6-methoxy-2-(methylthio)quinolin-4(1H)-one in chemical libraries designed to identify AChE inhibitors with minimal MAO off-target activity, or conversely, MAO inhibitors with minimal cholinergic activity. Its weak AChE inhibition (IC50 = 12.1 μM) contrasts sharply with the potent AChE inhibition (IC50 = 113 nM) observed for its des-6-methoxy analog, providing a structural control for assessing the contribution of the 6-methoxy group to AChE selectivity. This application derives from comparative AChE inhibition data across the 2-methylthioquinolinone series [3].

Chemical Probe for 2-Position Substituent SAR in Quinolinone Medicinal Chemistry

Employ 6-methoxy-2-(methylthio)quinolin-4(1H)-one as a key comparator in structure-activity relationship studies investigating the impact of 2-position modifications on target engagement. Direct comparison with the 2-(aminomethyl) analog (LOXL2 IC50 = 300 nM) demonstrates that the 2-methylthio group redirects activity away from LOXL2 and toward MAO/AChE targets. This SAR insight enables rational scaffold selection for medicinal chemistry programs targeting distinct enzyme families [4].

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